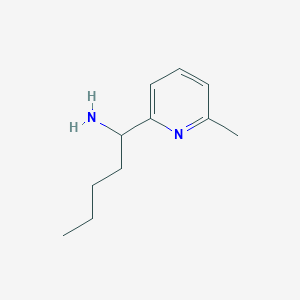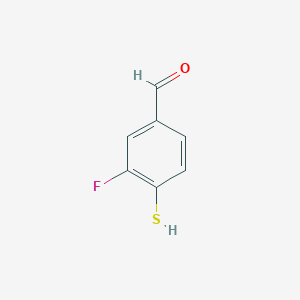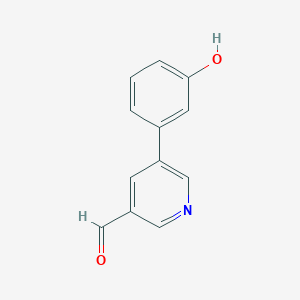![molecular formula C13H24N2 B13190252 N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with a unique structure that includes a cyclopropylmethyl group and a 9-methyl-9-azabicyclo[331]nonane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylmethylamine with a bicyclic ketone, followed by reduction and functional group transformations to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or oxides.
Reduction: Reduction reactions can convert ketones or oxides back to the amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe(NO3)3·9H2O and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, ketones, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as sigma receptors. These receptors are involved in modulating various cellular processes, including signal transduction and ion channel regulation . The compound’s unique structure allows it to bind selectively to these receptors, influencing their activity and resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane: A structurally related compound with similar bicyclic core but different functional groups.
9-azabicyclo[3.3.1]nonan-3-one: Another related compound with a ketone functional group instead of an amine.
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with additional methyl groups and nitrogen atoms.
Uniqueness
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific functional groups and the presence of a cyclopropylmethyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H24N2 |
|---|---|
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C13H24N2/c1-15-12-3-2-4-13(15)8-11(7-12)14-9-10-5-6-10/h10-14H,2-9H2,1H3 |
Clé InChI |
NMXBIFCJCQQITD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCCC1CC(C2)NCC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(5H,6H,7H,8H-[1,2,4]Triazolo[1,5-A]pyrazin-2-YL)pyridine](/img/structure/B13190193.png)





![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)





